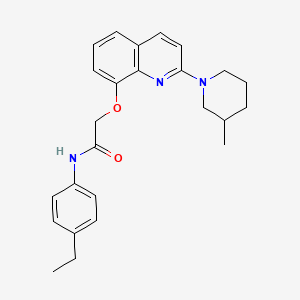

N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anion Coordination and Molecular Geometry

Research on amide derivatives similar to N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has shown interesting properties related to anion coordination and molecular geometry. For instance, studies on stretched amides with tweezer-like geometries have demonstrated the ability of such compounds to self-assemble into channel-like structures through weak interactions. This property is significant for designing new materials with specific porosities and functionalities (Kalita & Baruah, 2010). Additionally, the crystal structure analysis of similar compounds has revealed diverse geometrical arrangements (e.g., concave shapes and S-shaped geometries) depending on the protonation state, which could be leveraged in the development of molecular sensors or switches (Karmakar, Kalita & Baruah, 2009).

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. A series of compounds related to the structure of N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, specifically those containing quinoline and amide groups, have demonstrated significant antimalarial potency. This is correlated with specific structural features, such as the size and electron-donating characteristics of substituents on the phenyl ring. Such compounds have shown promise in both in vitro and in vivo models, indicating potential for further development as antimalarial agents (Werbel et al., 1986).

Catalysis

Compounds containing quinoline and amide functionalities have been utilized in the synthesis of catalysts, particularly in the context of ketone reduction. Research in this area has led to the development of pincer-type catalysts that incorporate quinoline-derived ligands, demonstrating the versatility of these compounds in facilitating chemical transformations. Such catalysts have been applied in various organic synthesis processes, showcasing the broad applicability of quinoline and amide derivatives in catalysis (Facchetti et al., 2016).

Corrosion Inhibition

Quinoxaline compounds, which share structural similarities with the compound , have been studied for their potential as corrosion inhibitors. Quantum chemical calculations suggest that specific molecular properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals, are related to the inhibition efficiency. This indicates that derivatives of N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide could be explored for applications in protecting metals from corrosion, with potential implications for material science and engineering (Zarrouk et al., 2014).

Chemosensing

Research on quinoline derivatives has also demonstrated their potential as chemosensors, particularly for metal ions such as Zn2+. These compounds can exhibit significant fluorescence enhancement in the presence of specific ions, making them suitable for use in detecting and quantifying metal concentrations in various samples, including biological and aqueous solutions. The ability to reversibly bind metal ions and the low detection limits highlight the utility of quinoline and amide derivatives in environmental monitoring and bioimaging (Park et al., 2015).

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-3-19-9-12-21(13-10-19)26-24(29)17-30-22-8-4-7-20-11-14-23(27-25(20)22)28-15-5-6-18(2)16-28/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAYWUPVGMOIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)

![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)

![3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433660.png)

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)